molecular formula C21H30ClN3O3 B6059231 methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate

methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate

Cat. No. B6059231
M. Wt: 407.9 g/mol
InChI Key: KSCOACXWJOOFLV-UHFFFAOYSA-N
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Description

Methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential application in various fields such as medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. Additionally, it has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
Methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate has been shown to induce various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, it has also been shown to decrease the levels of stress hormones such as cortisol, which may contribute to its anxiolytic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate in lab experiments is its high potency and selectivity towards dopamine D2 receptors. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may require careful consideration when designing experiments.

Future Directions

There are several future directions for research on methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate. One potential area of research is the development of more selective and potent derivatives of this compound for the treatment of various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other neurotransmitter systems. Finally, the potential use of this compound as a research tool for studying the role of dopamine in various physiological and pathological processes should also be investigated further.

Synthesis Methods

The synthesis of methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate involves the reaction of 1-(3-chlorophenyl)piperazine with 1-piperidinylacetyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl 5-oxopentanoate in the presence of potassium carbonate and acetonitrile to obtain the desired compound.

Scientific Research Applications

Methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess significant antipsychotic and antidepressant properties, making it a promising candidate for the treatment of various psychiatric disorders. Additionally, this compound has also been investigated for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 5-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN3O3/c1-28-21(27)9-3-8-20(26)25-10-4-7-19(16-25)24-13-11-23(12-14-24)18-6-2-5-17(22)15-18/h2,5-6,15,19H,3-4,7-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCOACXWJOOFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate

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